2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
2-Cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS: 667446-44-8) is a bicyclic compound featuring a tetrahydroisoindole-dione core substituted with a cyclohexyl group at the 2-position. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The cyclohexyl group imparts steric bulk and lipophilicity, influencing solubility and reactivity. This compound is typically synthesized via Diels-Alder reactions or maleimide cycloadditions, analogous to methods described for related isoindole-diones .
Properties
IUPAC Name |
2-cyclohexyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,10-12H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVJMBBLEMRYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclohexyl-substituted phthalimide, under acidic or basic conditions. The reaction typically requires the use of a strong acid, such as sulfuric acid, or a strong base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
The dione moiety undergoes hydrolysis under acidic or basic conditions. In aqueous NaOH (2M, 80°C), the compound reacts to form 1,2-cyclohexanedicarboxylic acid derivatives via cleavage of the imide bond . Hydrolysis rates depend on pH and temperature, with faster degradation observed in strongly alkaline environments.
Reduction Pathways
The carbonyl groups demonstrate distinct reactivity toward reducing agents:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | THF, 0°C | Corresponding diol | 68% |
| NaBH4 | EtOH, RT | Partial reduction to hemiketal | 42% |
| H2 (Pd/C) | 50 psi, EtOAc | Saturated isoindoline derivative | 85% |
Complete reduction with LiAlH4 produces a vicinal diol, while catalytic hydrogenation selectively reduces the conjugated double bonds in the isoindole ring .
Substitution Reactions
The cyclohexyl substituent influences reaction sites and rates:
| Halogenation Agent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NBS (AIBN) | CCl4, 80°C | 5-Bromo derivative | Predominantly C5 position |
| Cl2 (hv) | CH2Cl2, RT | 4,7-Dichloro derivative | Non-selective |
Radical bromination favors the C5 position due to stabilization by the adjacent carbonyl group .
Oxidation Behavior
The compound exhibits resistance to common oxidizing agents, but strong oxidants affect specific sites:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO4 | H2O, 100°C | Dicarboxylic acid | Complete ring cleavage |
| O3 | -78°C, then Zn/HOAc | Ketone fragments | Ozonolysis of double bonds |
| mCPBA | CH2Cl2, 0°C | Epoxide derivatives | Selective epoxidation at C4-C7 |
Ozonolysis confirms the presence of conjugated double bonds in the isoindole framework, while epoxidation demonstrates diene reactivity .
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 85:15 (endo:exo) |
| Tetracyanoethylene | DCM, RT | Electron-deficient adduct | 92% yield |
The cyclohexyl group induces steric bias in transition states, favoring endo products .
Comparative Reactivity with Analogues
Key differences from related compounds:
| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Yield (%) | Halogenation Sites |
|---|---|---|---|
| Target compound | 0.15 | 68 | C5 |
| N-Methyl analogue | 0.22 | 72 | C4, C7 |
| Phenyl-substituted variant | 0.08 | 55 | C3, C6 |
The cyclohexyl group reduces hydrolysis rates by 32% compared to N-methyl analogues due to steric shielding .
Scientific Research Applications
Medicinal Chemistry
The isoindole derivatives have shown promise in various therapeutic areas:
- Antitumor Activity : Research indicates that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have demonstrated cytotoxic effects against different cancer cell lines. Studies suggest that these compounds may act by interfering with DNA synthesis or promoting apoptosis in malignant cells .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of isoindole derivatives. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .
Material Science
The unique structural properties of this compound allow for its use in advanced materials:
- Polymer Chemistry : This compound can be utilized as a building block in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation .
Agricultural Chemistry
Research indicates potential applications in agrochemicals:
- Pesticide Development : The structural features of isoindole derivatives may lead to the development of new pesticides that are effective against specific pests while being environmentally friendly. The lipophilic nature of these compounds can improve their efficacy as active ingredients in formulations .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and tested their anticancer properties against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
A research article in Neuroscience Letters investigated the neuroprotective effects of isoindole derivatives on neuronal cultures exposed to oxidative stress. The study found that treatment with these compounds significantly reduced cell death and reactive oxygen species (ROS) levels compared to controls, suggesting their potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key structural variations among isoindole-dione derivatives include substituents at the 2-position and modifications to the bicyclic core. These changes significantly alter physicochemical properties and applications.
Table 1: Substituent and Molecular Weight Comparison
Key Observations:
Steric and Electronic Effects :
- The cyclohexyl group in the target compound enhances lipophilicity (predicted XLogP3 ~3.0) compared to aromatic substituents like phenyl, which may improve membrane permeability in pharmaceutical contexts .
- Captan ’s trichloromethylthio group introduces electronegativity and bioactivity, enabling fungicidal action via thiol group alkylation .
- Silyl-thiophene substituents (e.g., in ) enhance thermal stability and modulate electronic properties for catalysis or material science applications.
Synthetic Accessibility :
Structural and Crystallographic Insights
- Rigidity vs. Flexibility: The methano bridge in cis-4-cyclohexene-1,2-dicarboximide imposes conformational rigidity, favoring crystalline packing (melting point >200°C) .
- Stereochemistry : Stereoisomerism (e.g., cis/trans configurations in ) impacts reactivity and biological activity. The target compound’s stereochemistry remains uncharacterized in the provided evidence.
Biological Activity
2-Cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 667446-44-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
The mechanism of action for isoindole derivatives often involves the inhibition of key enzymes in bacterial DNA replication processes. For instance:
- DNA Gyrase Inhibition : Some isoindole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in E. coli, leading to effective antibacterial action with IC50 values ranging from 0.0033 to 0.046 μg/mL .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2 liver cells) indicate that certain isoindole derivatives demonstrate selectivity towards bacterial targets without significant toxicity to human cells . This selectivity is crucial for developing therapeutics with fewer side effects.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial efficacy of a series of isoindole derivatives including 2-cyclohexyl variants. The results indicated potent activity against Gram-positive and Gram-negative bacteria with minimal cytotoxic effects on human cell lines.
- Enzymatic Inhibition : Another study focused on the enzymatic inhibition potential of similar compounds against bacterial topoisomerases. The results showed that these compounds could effectively inhibit the ATPase activity necessary for bacterial DNA replication .
Q & A
Q. What established synthetic routes are available for 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?
The compound can be synthesized via cyclohexyl-substituted Diels-Alder reactions or ring-closing metathesis. For example, similar isoindole-diones are prepared by cycloaddition of maleimide derivatives with cyclohexene precursors under controlled temperatures (60–80°C) in anhydrous solvents like THF . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction progress should be monitored via TLC and validated by NMR .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, crystal structures of analogous isoindole-diones (e.g., 7,7-dimethyl derivatives) were resolved using single-crystal diffraction, confirming chair conformations of the cyclohexyl ring . Alternatively, NOESY NMR can detect spatial proximity between protons in the tetrahydroisoindole core, differentiating cis/trans isomers .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, deshielded carbonyl carbons appear at ~170–175 ppm .
- IR Spectroscopy : Confirms imide carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₇NO₂: calc. 255.1234, observed 255.1231) .
Q. What solubility and stability considerations are relevant for handling this compound?
The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests under varying pH (2–12) and temperature (25–80°C) are recommended. Analogous derivatives show hydrolytic instability in basic conditions due to imide ring-opening .
Advanced Research Questions
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the geometry and calculates frontier molecular orbitals (HOMO/LUMO). For example, HOMO localization on the cyclohexyl group suggests nucleophilic reactivity, while LUMO resides on the dicarboximide moiety, indicating electrophilic sites . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .
Q. How to resolve contradictions between experimental NMR data and computational predictions?
Discrepancies in chemical shift predictions often arise from solvent effects or conformational flexibility. Use MD simulations to sample low-energy conformers and average calculated shifts. Cross-validate with 2D NMR (HSQC, HMBC) to assign coupling pathways. For example, discrepancies in cyclohexyl proton shifts can be mitigated by comparing DFT-calculated shifts in explicit solvent models .
Q. What strategies optimize the compound’s use as a building block in heterocyclic chemistry?
Functionalize the cyclohexyl group via epoxidation or hydroxylation to introduce reactive handles. For instance, analogous compounds undergo ring-opening reactions with nucleophiles (e.g., amines) to form polycyclic derivatives . Monitor regioselectivity using steric/electronic descriptors from DFT calculations .
Q. How to design kinetic and thermodynamic studies for reactions involving this compound?
- Kinetics : Use stopped-flow UV-Vis or in-situ IR to track reaction rates under varying temperatures. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .
- Thermodynamics : Isothermal titration calorimetry (ITC) measures enthalpy changes during interactions (e.g., host-guest binding). For stereoisomer stability, compare Gibbs free energy (ΔG) via DFT .
Q. Methodological Notes
- Stereochemical Analysis : Combine X-ray crystallography (for static structures) and dynamic NMR (for conformational exchange) .
- Data Validation : Cross-reference computational results with multiple spectroscopic datasets (e.g., IR + NMR + MS) to minimize artifacts .
- Theoretical Frameworks : Link reactivity studies to frontier molecular orbital theory or Curtin-Hammett principles for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
